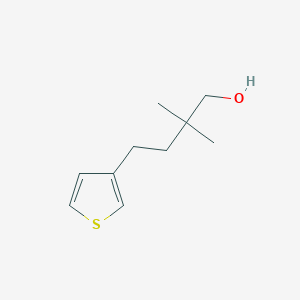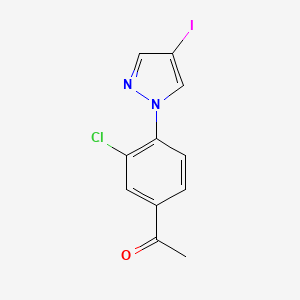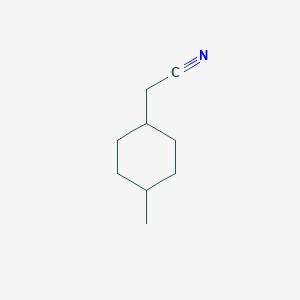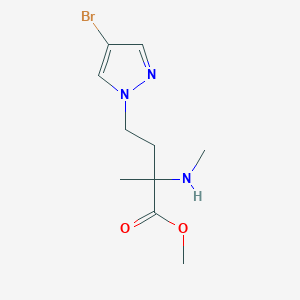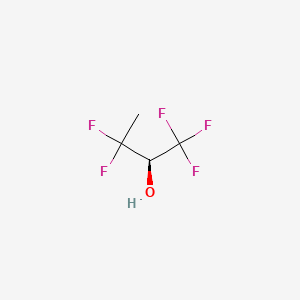
(S)-1,1,1,3,3-Pentafluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is an organofluorine compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluorobutan-2-ol typically involves the fluorination of butan-2-ol derivatives. One common method is the reaction of butan-2-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. Catalysts such as metal fluorides may be used to enhance the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,1,1,3,3-Pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pentafluorobutan-2-one or pentafluorobutanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1,1,1,3,3-Pentafluorobutan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (S)-1,1,1,3,3-Pentafluorobutan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-ol: Similar structure but with one less carbon atom.
1,1,1,2,2-Pentafluorobutan-2-ol: Similar structure but with a different fluorination pattern.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains an additional fluorine atom.
Uniqueness
(S)-1,1,1,3,3-Pentafluorobutan-2-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high degree of fluorination contributes to its stability and resistance to metabolic degradation, making it valuable in various applications where such properties are desired.
Propriétés
Formule moléculaire |
C4H5F5O |
|---|---|
Poids moléculaire |
164.07 g/mol |
Nom IUPAC |
(2S)-1,1,1,3,3-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m0/s1 |
Clé InChI |
UNAFZLBJFTWWCP-REOHCLBHSA-N |
SMILES isomérique |
CC([C@@H](C(F)(F)F)O)(F)F |
SMILES canonique |
CC(C(C(F)(F)F)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



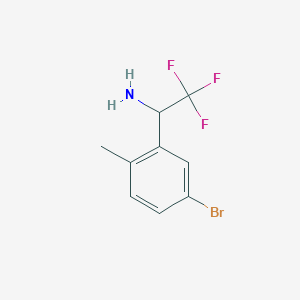
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
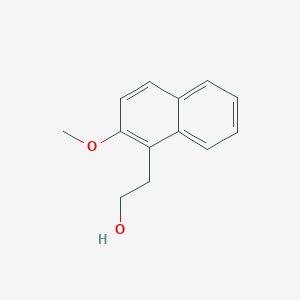
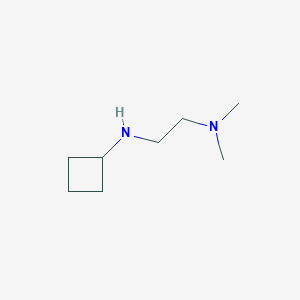
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
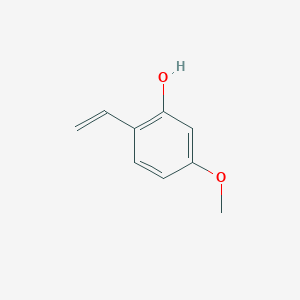

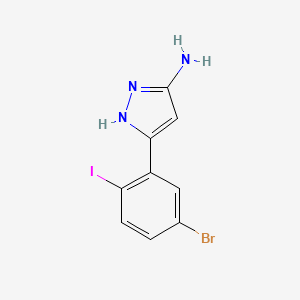
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
